molecular formula C6H5FN2O2 B13451367 Methyl 2-fluoropyrimidine-4-carboxylate CAS No. 1785581-69-2

Methyl 2-fluoropyrimidine-4-carboxylate

Cat. No.: B13451367
CAS No.: 1785581-69-2
M. Wt: 156.11 g/mol
InChI Key: YSYMXRAUYDSKAU-UHFFFAOYSA-N
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Description

Methyl 2-fluoropyrimidine-4-carboxylate is a fluorinated pyrimidine derivative with the molecular formula C6H5FN2O2. This compound is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-fluoropyrimidine-4-carboxylate typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of pyrimidine with fluorinating agents such as N-fluoropyridinium salts in the presence of strong acids . The reaction conditions often require controlled temperatures and specific solvents to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-fluoropyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Major Products Formed:

    Substitution Reactions: Formation of various substituted pyrimidine derivatives.

    Oxidation Reactions: Formation of carboxylic acids and other oxidized products.

    Reduction Reactions: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

Methyl 2-fluoropyrimidine-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a radiolabeling agent in imaging studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of methyl 2-fluoropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various biological targets. This property makes it useful in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

    Methyl 2-fluoropyridine-4-carboxylate: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    2-Fluoropyrimidine: Lacks the carboxylate group but shares the fluorinated pyrimidine core.

Uniqueness: Methyl 2-fluoropyrimidine-4-carboxylate is unique due to its combination of a fluorinated pyrimidine ring and a carboxylate ester group. This combination imparts distinct chemical properties, making it valuable in various applications where other similar compounds may not be as effective .

Properties

CAS No.

1785581-69-2

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

IUPAC Name

methyl 2-fluoropyrimidine-4-carboxylate

InChI

InChI=1S/C6H5FN2O2/c1-11-5(10)4-2-3-8-6(7)9-4/h2-3H,1H3

InChI Key

YSYMXRAUYDSKAU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=NC=C1)F

Origin of Product

United States

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